molecular formula C23H25NO4 B4951988 N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B4951988
M. Wt: 379.4 g/mol
InChI Key: XGHWYAFDHAKAOM-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, an ethyl group, and a diethylamino acetamide moiety. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Ethylation: The ethyl group is added through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

    Formation of the Diethylamino Acetamide Moiety: This step involves the reaction of the chromen-2-one derivative with diethylamine and chloroacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino acetamide moiety, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the biological activities associated with chromen-2-one derivatives.

    Biological Research: The compound is used in studies investigating enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions and cellular pathways.

    Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes like COX and LOX by binding to their active sites, thereby blocking the conversion of arachidonic acid to pro-inflammatory mediators.

    Cellular Pathways: It can modulate signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Dicoumarol: Another anticoagulant with a similar structure.

    Coumarin: The parent compound of the chromen-2-one family, known for its fragrance and biological activities.

Uniqueness

N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives. Its diethylamino acetamide moiety enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N,N-diethyl-2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-4-16-12-19-18(17-10-8-7-9-11-17)13-23(26)28-21(19)14-20(16)27-15-22(25)24(5-2)6-3/h7-14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWYAFDHAKAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)N(CC)CC)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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